Cas no 950520-39-5 (Pyridine, 4,?4'-?(2,?6-?naphthalenediyl)?bis-)

4,4'-(2,6-Naphthalenediyl)bis(pyridine) is a bipyridine-based organic compound featuring a rigid naphthalene core symmetrically functionalized with pyridine rings at the 4-positions. This structure imparts strong π-conjugation and electron-accepting properties, making it valuable as a building block in coordination chemistry and materials science. The compound exhibits high thermal stability and serves as an effective ligand for transition metal complexes, particularly in catalytic systems and luminescent materials. Its extended aromatic system enhances charge transport, benefiting applications in organic electronics, such as OLEDs and photovoltaic devices. The planar geometry and chelating ability further enable precise molecular design in supramolecular assemblies and metal-organic frameworks (MOFs).
Pyridine, 4,?4'-?(2,?6-?naphthalenediyl)?bis- structure
950520-39-5 structure
Product Name:Pyridine, 4,?4'-?(2,?6-?naphthalenediyl)?bis-
CAS No:950520-39-5
MF:C20H14N2
MW:282.338564395905
MDL:MFCD33022156
CID:3037588
PubChem ID:67891775
Update Time:2025-11-01

Pyridine, 4,?4'-?(2,?6-?naphthalenediyl)?bis- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 4,?4'-?(2,?6-?naphthalenediyl)?bis-
    • 2,6-di(pyridin-4-yl)naphthalene
    • 4,4′-(2,6-Naphthalenediyl)bis[pyridine] (ACI)
    • Pyridine,4,4'-(2,6-naphthalenediyl)bis-
    • BS-51908
    • SCHEMBL9612000
    • 2,6-di(4-pyridyl)naphthalene
    • YSZC039
    • F74938
    • 950520-39-5
    • MFCD33022156
    • CS-0110694
    • 4-(6-pyridin-4-ylnaphthalen-2-yl)pyridine
    • 4-[6-(pyridin-4-yl)naphthalen-2-yl]pyridine
    • MDL: MFCD33022156
    • Inchi: 1S/C20H14N2/c1-3-19-14-18(16-7-11-22-12-8-16)2-4-20(19)13-17(1)15-5-9-21-10-6-15/h1-14H
    • InChI Key: LJFCQYVWDOGEPV-UHFFFAOYSA-N
    • SMILES: N1C=CC(C2C=C3C(C=C(C4C=CN=CC=4)C=C3)=CC=2)=CC=1

Computed Properties

  • Exact Mass: 282.115698455g/mol
  • Monoisotopic Mass: 282.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 25.8Ų

Pyridine, 4,?4'-?(2,?6-?naphthalenediyl)?bis- Pricemore >>

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Pyridine, 4,?4'-?(2,?6-?naphthalenediyl)?bis- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ;  18 h, 110 °C
Reference
Tuning of the Self-Threading of Ring-in-Ring Structures in Aqueous Media
Neira, Iago ; Alvarino, Cristina; Domarco, Olaya; Blanco, Victor ; Peinador, Carlos ; et al, Chemistry - A European Journal, 2019, 25(65), 14834-14842

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  11 h, 105 °C
Reference
Electrochromic material, electrochromic composition and electrochromic display element
, Japan, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  3 d, 100 °C
Reference
Rational Design and Construction of Hierarchical Superstructures Using Shape-Persistent Organic Cages: Porphyrin Box-Based Metallosupramolecular Assemblies
Kim, Younghoon; Koo, Jaehyoung; Hwang, In-Chul; Mukhopadhyay, Rahul Dev; Hong, Soonsang; et al, Journal of the American Chemical Society, 2018, 140(44), 14547-14551

Production Method 4

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  48 h, 100 °C
Reference
Opening Metal-Organic Frameworks Volume 2: Inserting Longer Pillars into Pillared-Paddlewheel Structures through Solvent-Assisted Linker Exchange
Karagiaridi, Olga; Bury, Wojciech; Tylianakis, Emmanuel; Sarjeant, Amy A.; Hupp, Joseph T.; et al, Chemistry of Materials, 2013, 25(17), 3499-3503

Production Method 5

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium Solvents: Dimethylformamide ;  40 h, 110 °C
Reference
Preparation of fluorescent compound responding to mitochondrial membrane potential
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  36 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Preparation of positive ion cyclofan for removal of photodynamic drug residues
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  48 h, 100 °C
Reference
Molecular tectonics: control of interpenetration in cuboid 3-D coordination networks
Lin, Mei-Jin; Jouaiti, Abdelaziz; Kyritsakas, Nathalie; Hosseini, Mir Wais, CrystEngComm, 2011, 13(3), 776-778

Production Method 8

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  rt → 110 °C; 24 h, 110 °C
Reference
Rational Design and Integrative Assembly of Heteromeric Metalla[2]Catenanes Featuring Cp*Ir/Rh Fragments
Liu, Dong; Lu, Ye; Lin, Yue-Jian; Jin, Guo-Xin, Chemistry - A European Journal, 2022, 28(16),

Production Method 9

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  X-Phos Solvents: 1,4-Dioxane ;  30 min, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  48 h, 95 °C
Reference
Boronic Acid Appended Naphthyl-Pyridinium Receptors as Chemosensors for Sugars
Resendez, Angel; Malhotra, Sanjay V., Scientific Reports, 2019, 9(1), 1-10

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  72 h, 90 °C
Reference
Cucurbit[8]uril-mediated pseudo[2,3]rotaxanes
Wu, Guanglu; Szabo, Istvan; Rosta, Edina; Scherman, Oren A., Chemical Communications (Cambridge, 2019, 55(88), 13227-13230

Production Method 11

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ,  Water ;  18 h, 95 °C
Reference
Electrochromic compounds and composition for display devices
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ;  72 h, reflux
1.2 Reagents: Water
Reference
Pyridinium-based electrochromic compounds and optical articles and electrochromic devices containing them
, European Patent Organization, , ,

Pyridine, 4,?4'-?(2,?6-?naphthalenediyl)?bis- Raw materials

Pyridine, 4,?4'-?(2,?6-?naphthalenediyl)?bis- Preparation Products

Additional information on Pyridine, 4,?4'-?(2,?6-?naphthalenediyl)?bis-

Pyridine, 4,4'-?(2,6-naphthalenediyl)?bis- (CAS No. 950520-39-5): A Comprehensive Overview

Pyridine, 4,4'-?(2,6-naphthalenediyl)?bis-, identified by its Chemical Abstracts Service (CAS) number 950520-39-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, exhibits a range of properties that make it valuable for various applications, particularly in the development of advanced materials and bioactive molecules.

The molecular structure of Pyridine, 4,4'-?(2,6-naphthalenediyl)?bis- consists of two pyridine rings connected by a 2,6-naphthalenediyl bridge. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile building block for synthetic chemistry. The presence of the naphthalene moiety enhances the compound's solubility and stability, which are critical factors in pharmaceutical formulations.

In recent years, there has been growing interest in the applications of Pyridine, 4,4'-?(2,6-naphthalenediyl)?bis- in the synthesis of novel pharmaceuticals and agrochemicals. Its ability to act as a scaffold for drug design has led to several innovative approaches in medicinal chemistry. For instance, researchers have explored its use in developing small-molecule inhibitors targeting various biological pathways. The compound's dual functionality allows for the introduction of diverse substituents, enabling the creation of highly specific ligands for therapeutic purposes.

One of the most compelling aspects of Pyridine, 4,4'-?(2,6-naphthalenediyl)?bis- is its role in materials science. The compound's aromatic structure and conjugated system make it an excellent candidate for applications in organic electronics and photovoltaic devices. Recent studies have demonstrated its efficacy in enhancing the performance of organic light-emitting diodes (OLEDs) and solar cells. The electron-deficient nature of the pyridine rings facilitates efficient charge transport, while the rigid naphthalene core provides structural stability.

The pharmaceutical industry has also leveraged the unique properties of Pyridine, 4,4'-?(2,6-naphthalenediyl)?bis- in the development of new therapeutic agents. Its structural motif has been incorporated into molecules designed to interact with specific biological targets. For example, derivatives of this compound have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The ability to fine-tune the electronic and steric properties of these derivatives allows for the optimization of drug-like characteristics such as potency and selectivity.

In addition to its applications in drug discovery and materials science, Pyridine, 4,4'-?(2,6-naphthalenediyl)?bis- has found utility in catalysis. Its framework provides a stable platform for hosting metal centers that can facilitate various chemical transformations. Transition metal complexes derived from this compound have been employed in cross-coupling reactions and other synthetic protocols that are essential for constructing complex organic molecules.

The synthesis of Pyridine, 4,4'-?(2,6-naphthalenediyl)?bis- involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps typically include condensation reactions between pyridine derivatives and naphthalene-based precursors under controlled conditions. Advances in catalytic systems have enabled more efficient and scalable production processes for this compound.

The safety profile of Pyridine, 4,4'-?(2,6-naphthalenediyl)?bis- is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Researchers working with this compound should adhere to established protocols for storage, handling, and disposal to minimize any potential risks.

The future prospects for Pyridine, 4,?4'-(2,?6-?naphthalenediyl)?bis- are promising, with ongoing research exploring new synthetic routes and applications. Collaborative efforts between academia and industry are likely to drive further innovation, particularly in areas such as drug discovery and advanced materials development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing global challenges related to health care and sustainable technology.

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